
1,2-Diphenyl-3-hydroxy-4-(3-oxobutyl)-3-pyrazolin-5-one benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXO-4-(3-OXOBUTYL)-1,2-DIPHENYL-2,5-DIHYDRO-1H-PYRAZOL-3-YL BENZOATE: is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-OXO-4-(3-OXOBUTYL)-1,2-DIPHENYL-2,5-DIHYDRO-1H-PYRAZOL-3-YL BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diphenylhydrazine with ethyl acetoacetate to form the pyrazoline ring. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the phenyl rings, using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties. Its interactions with cellular pathways are being explored for therapeutic applications .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-OXO-4-(3-OXOBUTYL)-1,2-DIPHENYL-2,5-DIHYDRO-1H-PYRAZOL-3-YL BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Imidazole derivatives: Possess a broad range of chemical and biological properties.
Uniqueness: Its ability to undergo multiple types of reactions and its potential therapeutic properties set it apart from other similar compounds .
Properties
CAS No. |
16006-73-8 |
|---|---|
Molecular Formula |
C26H22N2O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[5-oxo-4-(3-oxobutyl)-1,2-diphenylpyrazol-3-yl] benzoate |
InChI |
InChI=1S/C26H22N2O4/c1-19(29)17-18-23-24(30)27(21-13-7-3-8-14-21)28(22-15-9-4-10-16-22)25(23)32-26(31)20-11-5-2-6-12-20/h2-16H,17-18H2,1H3 |
InChI Key |
WLUQXCUDFMPPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
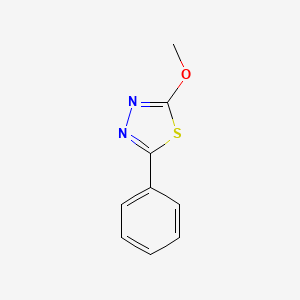
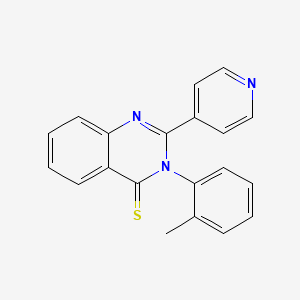
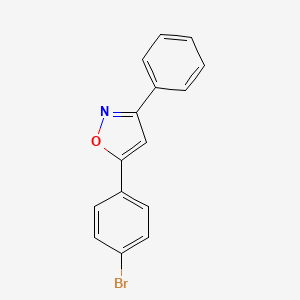

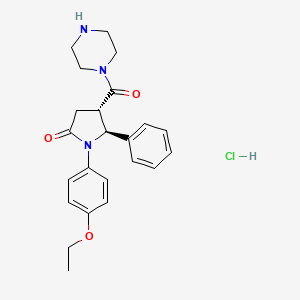
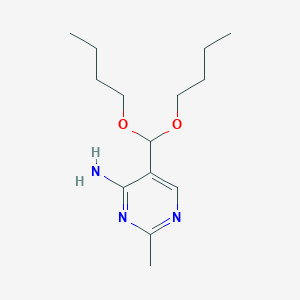
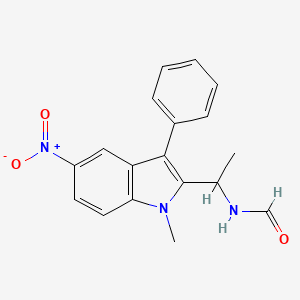
![(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
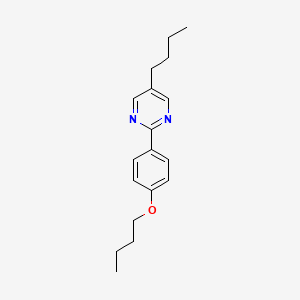
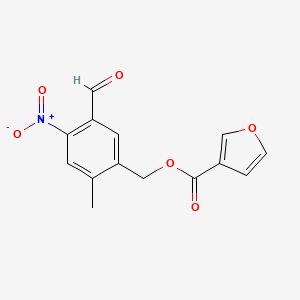
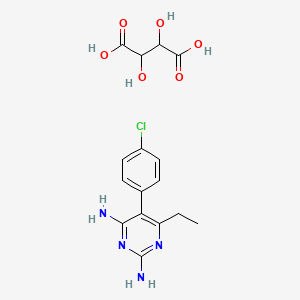
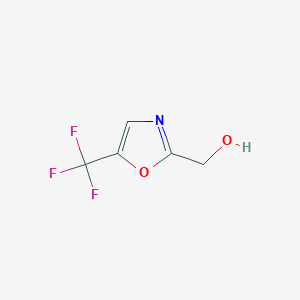
![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
